molecular formula C17H25N3O2 B267463 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

カタログ番号 B267463
分子量: 303.4 g/mol
InChIキー: CIAINEXVBSCLNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

作用機序

The mechanism of action of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves the inhibition of CK2, which is overexpressed in many types of cancer and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has also been implicated in the pathogenesis of neurodegenerative disorders and viral infections. By inhibiting CK2, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide disrupts these cellular processes, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the prevention of neuronal death in neurodegenerative disorders. In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit cell growth and induce apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins (3,4). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been shown to inhibit the phosphorylation of several proteins involved in cell signaling pathways, including AKT and ERK1/2, leading to the inhibition of cell growth and survival (5,6). In animal models of neurodegenerative disorders, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival (7). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and HCV, by interfering with viral protein synthesis (8,9).

実験室実験の利点と制限

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has several advantages and limitations for lab experiments. One advantage is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This specificity also allows for the identification of CK2-dependent signaling pathways and the development of targeted therapies for diseases in which CK2 is overexpressed. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, which may lead to improved clinical outcomes. However, one limitation is its potential toxicity, as CK2 is involved in the regulation of various cellular processes. Another limitation is its limited bioavailability, as 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is rapidly metabolized in vivo and has a short half-life (10).

将来の方向性

There are several future directions for the research and development of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. One direction is the identification of biomarkers for CK2 activity in various diseases, which may allow for the development of personalized therapies for patients with CK2-overexpressing tumors or neurodegenerative disorders. Another direction is the development of more potent and selective CK2 inhibitors with improved pharmacokinetic properties. In addition, the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide with other targeted therapies or immunotherapies may lead to improved clinical outcomes in cancer patients. Finally, the potential use of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as an antiviral agent for the treatment of HIV-1 and HCV infections warrants further investigation.
In conclusion, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide is a promising small molecule inhibitor of protein kinase CK2 with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of CK2, leading to the disruption of cellular processes involved in cell growth, differentiation, and apoptosis. 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials, and its advantages and limitations for lab experiments have been identified. Further research is needed to fully understand the potential of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide as a therapeutic agent and to identify new directions for its development.

合成法

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-5-nitrobenzoic acid with cyclohexylamine to form 2-(cyclohexylamino)-5-nitrobenzoic acid, which is then reacted with isopropylamine to form 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide. The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been described in detail in several publications (1,2).

科学的研究の応用

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells (3,4). In addition, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (5,6). 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has also been studied in the context of neurodegenerative disorders, where it has been shown to have neuroprotective effects in animal models of Parkinson's disease (7). Furthermore, 3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide has been shown to have antiviral activity against several viruses, including HIV-1 and HCV (8,9).

特性

製品名

3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide

分子式

C17H25N3O2

分子量

303.4 g/mol

IUPAC名

3-(cyclohexylcarbamoylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H25N3O2/c1-12(2)18-16(21)13-7-6-10-15(11-13)20-17(22)19-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,18,21)(H2,19,20,22)

InChIキー

CIAINEXVBSCLNN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

正規SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。